N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

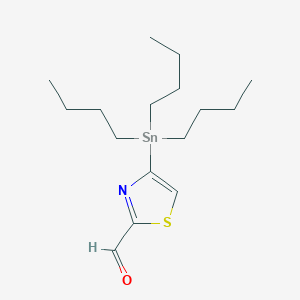

“N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a compound that has been synthesized and studied for its potential applications . It is a colorless to yellow liquid or semi-solid or solid .

Synthesis Analysis

This compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was identified using FT-IR, 1H NMR, and mass spectroscopy .Molecular Structure Analysis

The crystal structure of the compound has been studied using X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT), and the calculated data are consistent with the results of X-ray diffraction .Chemical Reactions Analysis

The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was elucidated from FT-IR, 1H NMR, and mass spectra .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 529.3±50.0 °C and a predicted density of 1.22±0.1 g/cm3 at 20 °C and 760 Torr . The pKa of the compound is predicted to be 13.34±0.70 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in carbon-carbon coupling reactions. Its boronic ester group is pivotal in Suzuki-Miyaura cross-coupling reactions, which are widely used to form biaryl compounds . The presence of fluorine enhances the compound’s electrophilicity, making it a reactive partner in these couplings.

Drug Design and Discovery

Due to its structural features, this compound can be utilized in the design of FLAP inhibitors . FLAP (5-lipoxygenase-activating protein) regulators are important in controlling inflammatory responses, and thus, this compound has potential applications in creating new anti-inflammatory drugs .

Crystallography

The compound’s well-defined crystal structure makes it suitable for X-ray crystallography studies. Researchers can use it to understand molecular conformations and interactions, which is crucial in fields like mineralogy and materials science .

Density Functional Theory (DFT) Studies

The compound is used in DFT studies to calculate molecular structures and compare them with experimental values. This helps in understanding the electrostatic potential and frontier molecular orbitals , which are important in predicting reactivity and stability .

Boron Neutron Capture Therapy (BNCT)

As a boronic acid derivative, this compound has potential applications in BNCT, a cancer treatment method that targets tumor cells at the molecular level. Its boron content makes it suitable for capturing neutrons and destroying cancer cells .

Polymer Science

In polymer science, the compound can be used to create feedback control drug transport polymers . These polymers have applications in targeted drug delivery systems, particularly in cancer therapy .

Zukünftige Richtungen

The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme . Therefore, this compound could have potential applications in the development of new drugs or therapies.

Wirkmechanismus

Target of Action

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, also known as 4-Acetamido-3-fluorophenylboronic acid, pinacol ester, is a boric acid derivative Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Mode of Action

It is known that boronic acid pinacol ester compounds have unique structures that confer good biological activity and pharmacological effects . They are stable to water and air, making them important nucleophiles in the Suzuki reaction .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to have wide applications in various biochemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions .

Pharmacokinetics

It is known that fluorine-containing compounds, like this one, have high biological activity, strong stability, and drug resistance due to the strong electronegativity of fluorine atoms enhancing the affinity to carbon .

Result of Action

Boronic acid pinacol ester compounds are known for their significant role in various chemical reactions and their wide applications in medical treatments, including cancer therapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that boronic acid pinacol ester compounds are stable to water and air . .

Eigenschaften

IUPAC Name |

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BFNO3/c1-9(18)17-12-7-6-10(8-11(12)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMXRFQDZUWQLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620180 |

Source

|

| Record name | N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |

CAS RN |

269410-27-7 |

Source

|

| Record name | N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)